molecular formula C9H9NO B1334134 1-Ethoxy-4-isocyanobenzene CAS No. 134420-06-7

1-Ethoxy-4-isocyanobenzene

Cat. No.: B1334134
CAS No.: 134420-06-7
M. Wt: 147.17 g/mol
InChI Key: IHWIBHZFLANVOR-UHFFFAOYSA-N
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Description

1-Ethoxy-4-isocyanobenzene is an organic compound with the molecular formula C9H9NO2. It is characterized by the presence of an ethoxy group and an isocyanate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-isocyanobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 4-ethoxyaniline with phosgene (COCl2) under controlled conditions to form the isocyanate derivative . The reaction typically requires a solvent such as toluene and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .

Mechanism of Action

The mechanism of action of 1-ethoxy-4-isocyanobenzene involves its reactivity towards nucleophiles and electrophiles. The ethoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution. The isocyanate group, on the other hand, readily reacts with nucleophiles to form stable urea or carbamate derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethoxy-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWIBHZFLANVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374481
Record name 1-ethoxy-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134420-06-7
Record name 1-ethoxy-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethoxy-4-isocyanobenzene
Reactant of Route 2
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Reactant of Route 3
1-Ethoxy-4-isocyanobenzene

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